![molecular formula C19H17FN2O2 B2916157 2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-65-4](/img/structure/B2916157.png)
2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. Quinolines have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. They can be used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
Scientific Research Applications
Fluorescent Chemosensors for Metal Ions
A study by Li et al. (2014) introduced a fluorescent sensor with a quinoline group and a pyridin-2-ylmethanamine, showing selectivity for Zn(2+) ions over other cations in acetonitrile aqueous solution. The differentiation in binding modes between Zn(2+) and Cd(2+) led to distinct spatial arrangements, affecting molecular orbital energy levels and electron transition, which could distinguish Zn(2+) from Cd(2+). This research underscores the potential of similar compounds for developing selective fluorescent chemosensors for metal ions in environmental and biological samples (Li et al., 2014).
Radioligands for Peripheral Benzodiazepine Receptors
Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors (PBR), which are of interest in positron emission tomography (PET) imaging for assessing PBR in vivo. These compounds, through N-methylation, showed significant binding to PBR in various organs and demonstrated promising results for PBR imaging with PET (Matarrese et al., 2001).
Antibacterial and Antimicrobial Agents
Rameshkumar et al. (2003) explored the synthesis and antibacterial activity of 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives against a variety of bacteria. These compounds showed significant in vitro and in vivo antibacterial activity, particularly against Escherichia coli, highlighting their potential as antibacterial agents (Rameshkumar et al., 2003).
Synthesis and Evaluation of Antimycobacterial Agents
Dinakaran et al. (2008) reported on the synthesis and evaluation of novel ofloxacin derivatives for antimycobacterial activity. These compounds were tested against Mycobacterium tuberculosis and showed promising results, suggesting the potential use of similar compounds in developing new therapies for mycobacterial infections (Dinakaran et al., 2008).
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYYNWRJORKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
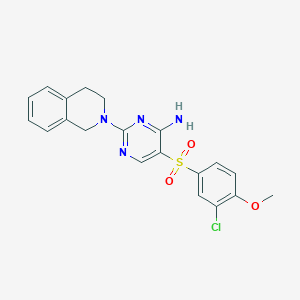
![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
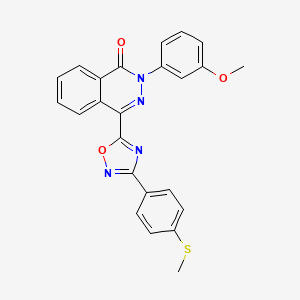
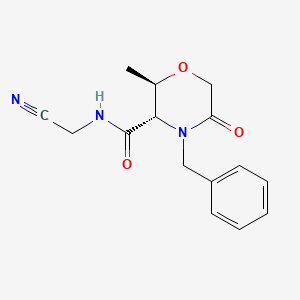
![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

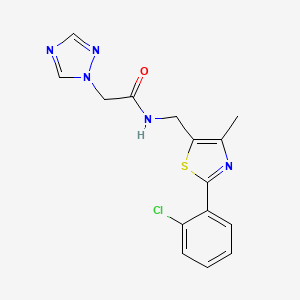
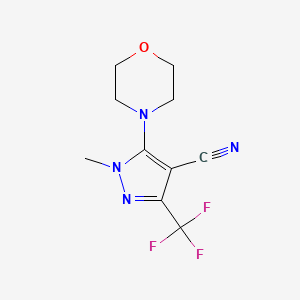
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)
